molecular formula C8H14F3NO2 B132125 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide CAS No. 40248-34-8

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

Cat. No. B132125
CAS RN: 40248-34-8
M. Wt: 213.2 g/mol
InChI Key: BGCYSPBEPMOQII-UHFFFAOYSA-N
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Description

The compound 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is a fluorinated acetamide derivative. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide.

Synthesis Analysis

The synthesis of related fluorinated acetamide compounds involves various steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, with high yields reported at each step . These methods could potentially be adapted for the synthesis of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of similar compounds. For example, the crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide revealed intermolecular hydrogen bonds and disordered atoms, which could influence the stability and reactivity of the molecule . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from their functional groups. The presence of the trifluoroacetamide group suggests potential reactivity with nucleophiles due to the electron-withdrawing effect of the fluorine atoms, which could make the carbonyl carbon more electrophilic. The hydroxyhexyl moiety could also engage in reactions typical of alcohols, such as esterification or oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetamides can be diverse, depending on their molecular structure. The presence of fluorine atoms typically increases the compound's lipophilicity and chemical stability. NMR, IR, and MS spectroscopy are commonly used techniques for characterizing these compounds, providing information on their purity, molecular weight, and functional groups . The specific physical properties such as melting point, boiling point, and solubility of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Reactivity

Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in Heterocyclic Synthesis 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is closely related to compounds like 2-cyano-N-(2-hydroxyethyl) acetamide, which are crucial intermediates in synthesizing a variety of heterocyclic systems. Such compounds hold significant importance in medicinal chemistry, serving as precursors for designing and developing new pharmaceuticals. They are studied for their reactivity and potential in synthesizing novel and synthetically useful heterocyclic systems (Gouda et al., 2015).

Pharmacological Aspects and Biological Effects

Recent Investigations into Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives Phenoxy acetamide derivatives, which bear structural similarities to 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide, are being intensively studied for their pharmacological potential. Such compounds are recognized for their diverse biological activities and are often explored for their therapeutic potential in medicinal chemistry. The review focuses on the synthesis, pharmacological activities, and potential as therapeutic candidates of phenoxy acetamide and its derivatives, highlighting the importance of such compounds in enhancing the quality of life and public health (Al-Ostoot et al., 2021).

Advanced Oxidation Processes in Environmental Applications

Degradation of Acetaminophen by Advanced Oxidation Process Although not directly about 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide, studies on the degradation of related compounds like acetaminophen in advanced oxidation processes (AOPs) are relevant. These processes are crucial for treating recalcitrant compounds in the environment. The study discusses the kinetics, mechanisms, by-products, and biotoxicity of degradation, which are critical in understanding the environmental fate of similar complex organic compounds (Qutob et al., 2022).

properties

IUPAC Name

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCYSPBEPMOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394444
Record name 6-(Trifluoroacetamido)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

CAS RN

40248-34-8
Record name 6-(Trifluoroacetamido)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-Hydroxyhexyl)trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-aminohexanol (11.7 g; 100 mmol) is dissolved in dry dichloromethane (100 mL) and drop wise added ethyl trifluoroacetate (15 g; 105 mmol) in dry dichloromethane (50 mL) (˜30 min), and the mixture is stirred overnight. Water (10 ml) is added, and the mixture is stirred for 30 min. The solution is washed with water (2×100 mL), dried (Na2SO4), and concentrated. The residue is redissolved in acetonitrile (100 μL) and concentrated. The residue is placed on vacuum overnight, and a white crystalline solid is obtained. Yield 19 g.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Liu, S Thayumanavan - Cell Reports Physical Science, 2020 - cell.com
Thioacetal/thioketal moieties have been identified as responsive to reactive oxygen species (ROS). Despite its utility in a broad range of applications, the mechanism that underlies the …
Number of citations: 46 www.cell.com
JV Santiago, ACB Burtoloso - European Journal of Organic …, 2018 - Wiley Online Library
A method for the synthesis of bicyclic N‐heterocyclic cores from N‐terminal α,β‐unsaturated diazoketones has been developed. The transformation involves three sequential steps that …
J Misselbrook - 2019 - core.ac.uk
The metabolic pathway for oxidative phosphorylation has remained a reliable target for the development of novel fungicides. The reliance on single target site fungicides within this …
Number of citations: 4 core.ac.uk

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